molecular formula C11H18O2 B14475002 Methyl dec-2-ynoate CAS No. 67587-20-6

Methyl dec-2-ynoate

Cat. No.: B14475002
CAS No.: 67587-20-6
M. Wt: 182.26 g/mol
InChI Key: UQRQXBZUSCNTDJ-UHFFFAOYSA-N
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Description

Methyl dec-2-ynoate is an organic compound with the molecular formula C11H18O2. It is an ester derived from dec-2-ynoic acid and methanol. This compound is known for its applications in organic synthesis and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl dec-2-ynoate can be synthesized through several methods. One common method involves the esterification of dec-2-ynoic acid with methanol in the presence of an acid catalyst. Another method includes the bromination of propyne gas followed by a palladium-catalyzed carbonylation of the bromopropyne product using carbon monoxide gas in methanol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl dec-2-ynoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and alkyl halides are commonly employed.

Major Products Formed

    Oxidation: Dec-2-ynoic acid.

    Reduction: Dec-2-yn-1-ol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl dec-2-ynoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl dec-2-ynoate involves its interaction with various molecular targets. It can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophiles. The pathways involved include esterification, oxidation, and reduction processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl but-2-ynoate: Another ester with similar reactivity but a shorter carbon chain.

    Methyl oct-2-ynoate: Similar structure but with a different carbon chain length.

Uniqueness

Methyl dec-2-ynoate is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its reactivity and applications in various fields make it a valuable compound in both research and industry .

Properties

CAS No.

67587-20-6

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

methyl dec-2-ynoate

InChI

InChI=1S/C11H18O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-8H2,1-2H3

InChI Key

UQRQXBZUSCNTDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC#CC(=O)OC

Origin of Product

United States

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